REACTION_SMILES
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[C:1]([NH2:2])(=[O:3])[c:4]1[c:5]([F:17])[cH:6][c:7]([NH:10][C:11]([C:12](=[O:13])[OH:14])([CH3:15])[CH3:16])[cH:8][cH:9]1.[CH3:24][I:25].[K+:18].[K+:19].[O-:20][C:21]([O-:22])=[O:23].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30]>>[C:1]([NH2:2])(=[O:3])[c:4]1[c:5]([F:17])[cH:6][c:7]([NH:10][C:11]([C:12](=[O:13])[O:14][CH3:21])([CH3:15])[CH3:16])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(Nc1ccc(C(N)=O)c(F)c1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COC(=O)C(C)(C)Nc1ccc(C(N)=O)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |